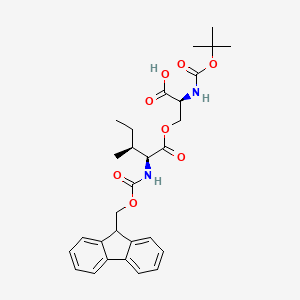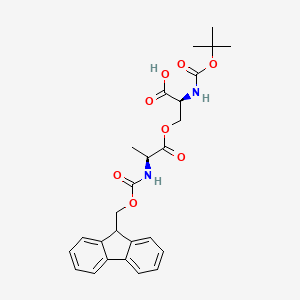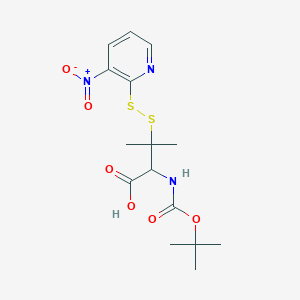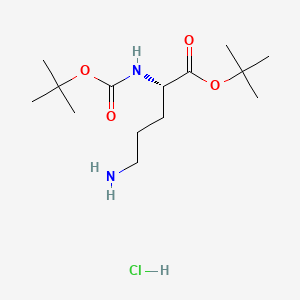
Boc-D-isoleucina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-isoleucine, also known as N-tert-Butoxycarbonyl-D-isoleucine, is a synthetic derivative of the essential amino acid isoleucine. It is commonly used in peptide synthesis and medicinal chemistry due to its stability and reactivity. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .
Aplicaciones Científicas De Investigación
Boc-D-isoleucine is widely used in scientific research, particularly in the fields of:
Chemistry: It is a key intermediate in the synthesis of peptides and other complex molecules.
Biology: Used in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a building block in various chemical processes.
Mecanismo De Acción
Target of Action
Boc-D-Isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine . Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in various metabolic pathways . The primary targets of Boc-D-Isoleucine are likely to be the same proteins and enzymes that interact with isoleucine in the body .
Mode of Action
It’s known that boc-d-isoleucine is utilized in boc solid phase peptide synthesis (spps) . In this process, Boc-D-Isoleucine is incorporated into the desired peptide or protein structure, contributing to its overall function .
Biochemical Pathways
Boc-D-Isoleucine, as a derivative of isoleucine, may be involved in the same biochemical pathways as isoleucine. Isoleucine, along with other BCAAs, is involved in various metabolic pathways . For instance, isoleucine is converted into 2-keto-3-methylvalerate through transamination, a process catalyzed by branched-chain aminotransferase . This compound is then further processed by the branched-chain ketoacid dehydrogenase complex .
Result of Action
The result of Boc-D-Isoleucine’s action is likely to be dependent on the specific peptide or protein into which it is incorporated. By contributing to the structure of these molecules, Boc-D-Isoleucine can influence their function .
Action Environment
The action, efficacy, and stability of Boc-D-Isoleucine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other compounds in the environment can potentially interact with Boc-D-Isoleucine and influence its action .
Análisis Bioquímico
Cellular Effects
The cellular effects of Boc-D-isoleucine are not fully understood due to limited research. Isoleucine, a branched-chain amino acid (BCAA) similar to Boc-D-isoleucine, has been found to have significant effects on cells. For instance, isoleucine has been shown to be a major source of nuclear propionyl-CoA and histone propionylation .
Molecular Mechanism
The Boc group is an acid-labile protecting group used in organic synthesis .
Metabolic Pathways
Boc-D-isoleucine is likely involved in metabolic pathways similar to those of isoleucine. Isoleucine, leucine, and valine are BCAAs that share common transport systems for amino acid absorption due to the similar structure of their side chains . They also share enzymes for catabolizing the first two steps in the metabolic pathway .
Subcellular Localization
Research has shown that isoleucine is a major source of nuclear propionyl-CoA , suggesting that isoleucine and possibly Boc-D-isoleucine may localize to the nucleus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-D-isoleucine can be synthesized through various methods. One common approach involves the protection of the amino group of D-isoleucine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Boc-D-isoleucine often involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, followed by purification through crystallization or chromatography. The final product is obtained with high purity, typically greater than 98% .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-isoleucine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free D-isoleucine.
Amidation Reactions: The carboxyl group of Boc-D-isoleucine can react with amines to form amide bonds, which are crucial in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields D-isoleucine.
Peptides: Amidation reactions with other amino acids result in the formation of peptides.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-isoleucine: The L-isomer of Boc-D-isoleucine, used similarly in peptide synthesis.
Boc-D-leucine: Another Boc-protected amino acid with similar applications.
Fmoc-D-isoleucine: An alternative protected form of D-isoleucine using the fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Boc-D-isoleucine is unique due to its specific stereochemistry (D-isomer) and the use of the Boc protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in the synthesis of peptides with precise stereochemical requirements .
Propiedades
IUPAC Name |
(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)



![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613633.png)



